molecular formula C19H19ClFN3O4 B2775934 2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 941896-76-0

2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B2775934
CAS No.: 941896-76-0
M. Wt: 407.83
InChI Key: AXQCTTVJJKVDGO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with chloro, fluoro, morpholino, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

    Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group.

    Nitration: The final step involves nitration of the benzamide ring using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification Techniques: Such as recrystallization and chromatography to achieve high purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The morpholinoethyl group can undergo oxidation under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide is utilized in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoro groups enhances its binding affinity and specificity. The morpholinoethyl group can modulate the compound’s solubility and bioavailability, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide
  • N-(4-bromo-phenyl)-2-chloro-benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide offers unique properties due to the combination of its substituents

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O4/c20-17-11-15(24(26)27)5-6-16(17)19(25)22-12-18(23-7-9-28-10-8-23)13-1-3-14(21)4-2-13/h1-6,11,18H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCTTVJJKVDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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